Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
Methyl (3S)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is a chemical compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with (S)-tert-butyl 3-amino-3-phenylpropanoate in the presence of a base such as triethylamine (TEA) to form the desired amide.
Esterification: The resulting amide is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid (H₂SO₄), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bromophenyl group can undergo oxidation reactions to form bromophenyl ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Bromophenyl ketones or aldehydes.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
Methyl (3S)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of peptides and peptidomimetics, which are important in studying protein-protein interactions.
Medicine: Potential use in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In biological systems, the compound may act as a prodrug, where the Boc group is cleaved under physiological conditions to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-(4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl (3S)-3-(4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl (3S)-3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKABPHRXUGGJL-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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